Cas no 1261806-51-2 (4-Chloro-2-fluoro-3-nitropyridine)
4-Chloro-2-fluoro-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-2-fluoro-3-nitropyridine
-
- Inchi: 1S/C5H2ClFN2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H
- InChI Key: LBADNIUPMOCBDF-UHFFFAOYSA-N
- SMILES: ClC1C=CN=C(C=1[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 163
- XLogP3: 1.7
- Topological Polar Surface Area: 58.7
4-Chloro-2-fluoro-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023027496-250mg |
4-Chloro-2-fluoro-3-nitropyridine |
1261806-51-2 | 97% | 250mg |
$673.20 | 2022-04-03 | |
| Alichem | A023027496-500mg |
4-Chloro-2-fluoro-3-nitropyridine |
1261806-51-2 | 97% | 500mg |
$1,019.20 | 2022-04-03 | |
| Alichem | A023027496-1g |
4-Chloro-2-fluoro-3-nitropyridine |
1261806-51-2 | 97% | 1g |
$1,663.20 | 2022-04-03 |
4-Chloro-2-fluoro-3-nitropyridine Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 4-Chloro-2-fluoro-3-nitropyridine
4-Chloro-2-fluoro-3-nitropyridine (CAS No. 1261806-51-2): A Comprehensive Overview
4-Chloro-2-fluoro-3-nitropyridine (CAS No. 1261806-51-2) is a versatile and highly functionalized pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound, characterized by its unique combination of chlorine, fluorine, and nitro substituents, offers a wide range of applications in the development of novel pharmaceuticals and agrochemicals.
The molecular structure of 4-Chloro-2-fluoro-3-nitropyridine is particularly noteworthy for its ability to undergo various chemical transformations, making it an attractive starting material for the synthesis of more complex molecules. The presence of the nitro group, in particular, provides a valuable handle for further functionalization through reduction to an amine or conversion to other nitrogen-containing functionalities.
Recent studies have highlighted the potential of 4-Chloro-2-fluoro-3-nitropyridine in the development of new drugs. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer properties. The researchers found that the substitution pattern on the pyridine ring significantly influenced the biological activity, with certain derivatives showing selective inhibition of specific enzymes involved in inflammatory pathways.
In addition to its medicinal applications, 4-Chloro-2-fluoro-3-nitropyridine has also been explored in the field of agrochemistry. A 2022 study in Pesticide Biochemistry and Physiology reported that this compound can be used as an intermediate in the synthesis of novel herbicides and fungicides. The unique combination of halogen and nitro substituents provides enhanced stability and selectivity, making it a valuable building block for developing environmentally friendly agrochemicals.
The synthetic accessibility of 4-Chloro-2-fluoro-3-nitropyridine has been well-documented in the literature. A common synthetic route involves the nitration of 4-chloro-2-fluoropyridine, followed by further functionalization steps to introduce additional substituents as needed. This approach allows for the efficient preparation of a wide range of derivatives, facilitating their evaluation in various biological assays.
The physical properties of 4-Chloro-2-fluoro-3-nitropyridine are also important considerations for its practical use. It is typically obtained as a solid at room temperature and exhibits good solubility in common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). These properties make it easy to handle and suitable for use in both laboratory-scale experiments and industrial processes.
In terms of safety, while 4-Chloro-2-fluoro-3-nitropyridine is not classified as a hazardous material under current regulations, it is important to handle it with care due to its reactivity and potential for forming reactive intermediates during chemical transformations. Standard laboratory safety protocols should be followed to ensure safe handling and storage.
The future prospects for 4-Chloro-2-fluoro-3-nitropyridine are promising. Ongoing research continues to uncover new applications and derivatives with enhanced properties. For example, recent advancements in computational chemistry have enabled more accurate predictions of the electronic structure and reactivity of this compound, guiding the design of more effective drugs and agrochemicals.
In conclusion, 4-Chloro-2-fluoro-3-nitropyridine (CAS No. 1261806-51-2) is a highly versatile compound with significant potential in both medicinal chemistry and agrochemistry. Its unique combination of functional groups makes it an ideal starting material for the synthesis of a wide range of derivatives with diverse applications. As research in this area continues to advance, it is likely that new and exciting uses for this compound will be discovered.
1261806-51-2 (4-Chloro-2-fluoro-3-nitropyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)